molecular formula C10H9N3OS B3051229 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone CAS No. 32189-00-7

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

Cat. No. B3051229
CAS RN: 32189-00-7
M. Wt: 219.27 g/mol
InChI Key: UJVOAHVGRTVDDA-UHFFFAOYSA-N
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Description

“1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone” is a compound that includes a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold . These scaffolds can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone” is characterized by a 1,2,4-triazole ring and a phenyl ring . In the molecule of the compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4)° .

Scientific Research Applications

Drug Discovery

1,2,4-Triazoles, including “1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,4-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and strong dipole moment .

Polymer Chemistry

1,2,4-Triazoles have also been used in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles have been used due to their hydrogen bonding ability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Chemical Biology

1,2,4-Triazoles have found applications in chemical biology . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Fluorescent Imaging

1,2,4-Triazoles have been used in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them suitable for this application .

Materials Science

In materials science, 1,2,4-triazoles have been used due to their high chemical stability and strong dipole moment .

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Safety And Hazards

The safety of similar 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions for “1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone” and similar compounds could involve further exploration of their anticancer properties. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7H,6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVOAHVGRTVDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341034
Record name STK071589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

CAS RN

32189-00-7
Record name STK071589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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